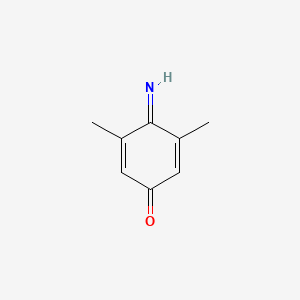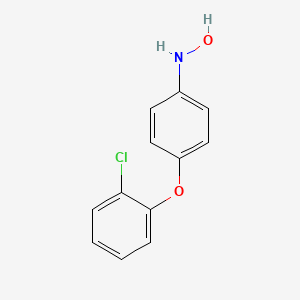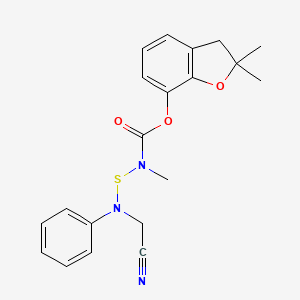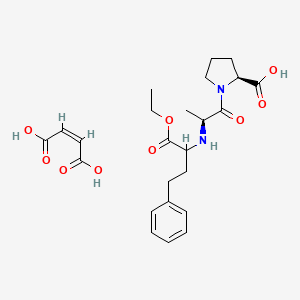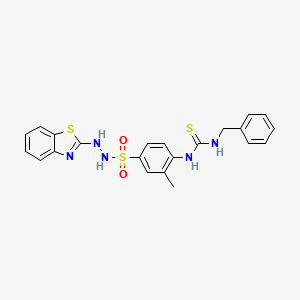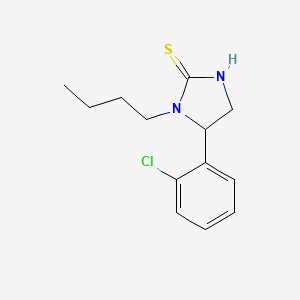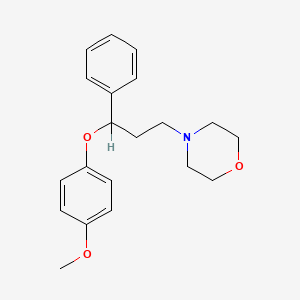
4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine is an organic compound with the molecular formula C20H25NO3 It is a morpholine derivative, characterized by the presence of a methoxyphenoxy group and a phenylpropyl group attached to the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenol with epichlorohydrin to form 4-(3-chloro-2-hydroxypropoxy)anisole. This intermediate is then reacted with phenylmagnesium bromide to yield 4-(3-(4-methoxyphenoxy)-3-phenylpropyl)chloride. Finally, the chloride is treated with morpholine to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The phenylpropyl group can be reduced to form a cyclohexyl derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the phenylpropyl group results in a cyclohexyl derivative .
Wissenschaftliche Forschungsanwendungen
4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenoxy group may facilitate binding to certain receptors, while the phenylpropyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This compound may modulate signaling pathways by acting as an agonist or antagonist at specific receptor sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-(4-Methoxyphenoxy)propyl)morpholine: Lacks the phenyl group, resulting in different chemical properties and biological activities.
4-(3-(4-Hydroxyphenoxy)-3-phenylpropyl)morpholine: Contains a hydroxy group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.
Uniqueness
4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine is unique due to the presence of both a methoxyphenoxy group and a phenylpropyl group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
157846-74-7 |
|---|---|
Molekularformel |
C20H25NO3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
4-[3-(4-methoxyphenoxy)-3-phenylpropyl]morpholine |
InChI |
InChI=1S/C20H25NO3/c1-22-18-7-9-19(10-8-18)24-20(17-5-3-2-4-6-17)11-12-21-13-15-23-16-14-21/h2-10,20H,11-16H2,1H3 |
InChI-Schlüssel |
QPNQBXFIPUJHSJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(CCN2CCOCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


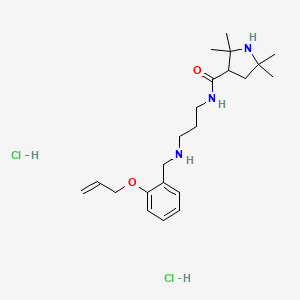
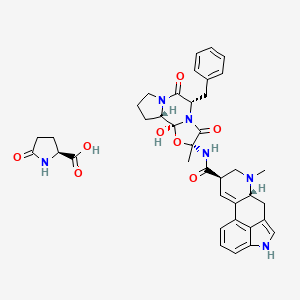

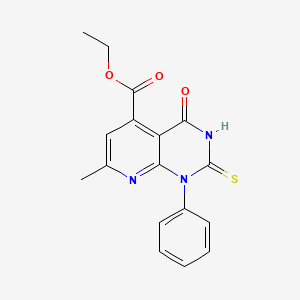

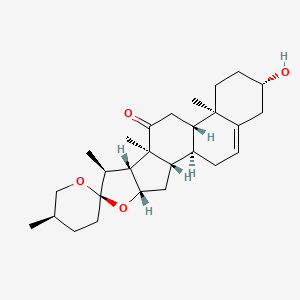
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
